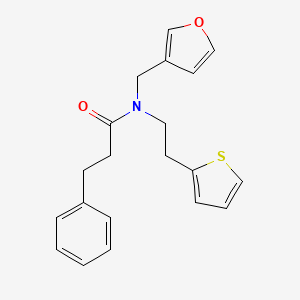

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide involves multiple steps and reagents. In one study, a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were prepared through a reaction involving chloroacetyl chloride and N-substituted 2-amino-3-(furan-2-yl)propanamides, which were obtained via condensation of Boc-furylalanine with amines, followed by hydrolysis . Another study described the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford a dianion, which was then reacted with aldehydes and ketones to produce γ-hydroxy amides, subsequently converted to 5-alkyl-2(5H)-furanones . Additionally, a multi-component synthesis involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate was used to produce highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans .

Molecular Structure Analysis

The molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was characterized using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). The structure was found to be triclinic with specific space group parameters. Theoretical analysis using density functional theory (DFT) and Hirshfeld surface analysis were also performed to understand the intermolecular interactions and solid-state molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, hydrolysis, and treatment with butyllithium to form dianions, which are then reacted with aldehydes and ketones. The multi-component synthesis described produces 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates through an addition reaction. An electrophilic aromatic substitution reaction is proposed to justify the formation of the Cl-substituted furan or thiophene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The solid-state structure of the thiazolidin-4-one compound suggests specific intermolecular interactions that could influence its physical properties . The biological activity of the N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides was examined, with one compound showing potent root growth-inhibitory activity, indicating a potential application in agriculture . The synthesis of optically active furanones from the dianions suggests that these compounds could have specific optical properties .

Wissenschaftliche Forschungsanwendungen

Organic Electronics and Solar Cells

One significant application area of compounds related to N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is in the development of organic electronics, specifically dye-sensitized solar cells (DSSCs). Research has shown that phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in DSSCs. The introduction of furan as a conjugated linker, for instance, resulted in a solar energy-to-electricity conversion efficiency improvement of over 24% compared with reference cells. This highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry, compounds with furan and thiophene motifs have been explored for their potential in creating new materials. For instance, the synthesis of geminally activated nitro dienes, including 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, has been reported. These compounds are valuable for their structural and electronic properties, which could be leveraged in developing new materials with specific functionalities (R. Baichurin et al., 2019).

Antioxidant and Anticancer Activities

Another pivotal application of compounds structurally related to N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is in medicinal chemistry, where their antioxidant and anticancer activities have been explored. A study revealed the synthesis of novel derivatives showing significant antioxidant activity, potentially higher than that of well-known antioxidants like ascorbic acid. Moreover, these compounds exhibited cytotoxic activity against human cancer cell lines, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).

Corrosion Inhibition

Compounds with furan and thiophene components have also been investigated for their application in corrosion inhibition. For example, a synthesized Schiff base exhibited efficient corrosion inhibition on mild steel in acidic environments. This application is critical in industrial processes and maintenance, where corrosion leads to significant material and financial losses (D. Daoud et al., 2014).

Wirkmechanismus

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The thiophene moiety in the compound is likely to play a crucial role in these interactions .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic activity.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-7,11,13-14,16H,8-10,12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVXKCKHNGYDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B2543641.png)